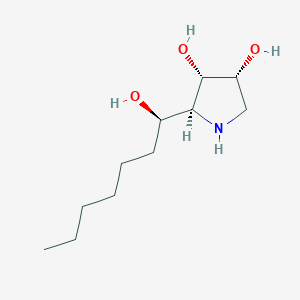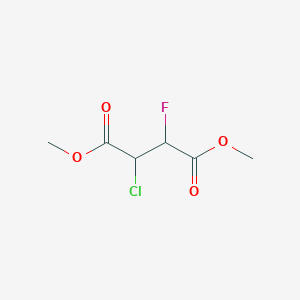
Dimethyl 2-chloro-3-fluorosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-chloro-3-fluorosuccinate is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a succinate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-chloro-3-fluorosuccinate typically involves the esterification of 2-chloro-3-fluorosuccinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2-chloro-3-fluorosuccinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted succinates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols or alcohols.
Aplicaciones Científicas De Investigación
Dimethyl 2-chloro-3-fluorosuccinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-chloro-3-fluorosuccinate involves its reactivity towards nucleophiles and electrophiles. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (ester) groups makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Dimethyl 2-chlorosuccinate: Lacks the fluorine atom, resulting in different reactivity.
Dimethyl 3-fluorosuccinate: Lacks the chlorine atom, affecting its chemical behavior.
Dimethyl succinate: Lacks both chlorine and fluorine atoms, making it less reactive in certain reactions.
Uniqueness: Dimethyl 2-chloro-3-fluorosuccinate is unique due to the simultaneous presence of chlorine and fluorine atoms, which impart distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C6H8ClFO4 |
|---|---|
Peso molecular |
198.57 g/mol |
Nombre IUPAC |
dimethyl 2-chloro-3-fluorobutanedioate |
InChI |
InChI=1S/C6H8ClFO4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 |
Clave InChI |
AWSHNEUTLUGHHW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(C(=O)OC)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


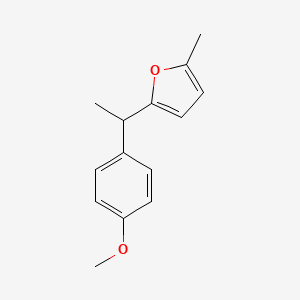
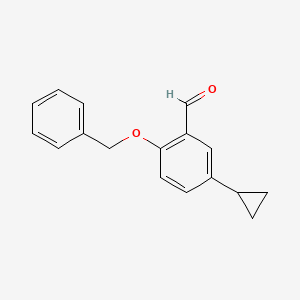
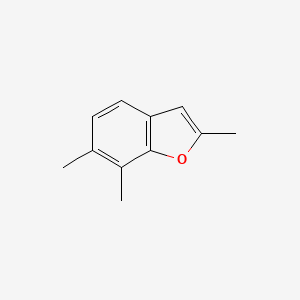
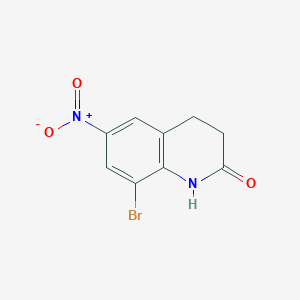
![Sodium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12859821.png)
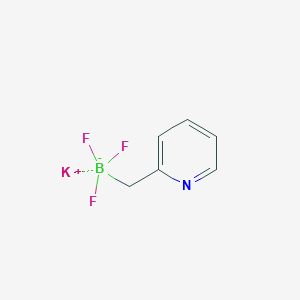
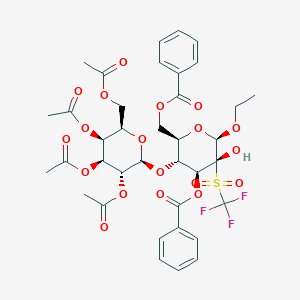
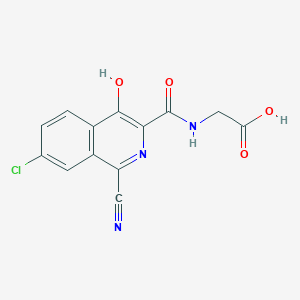
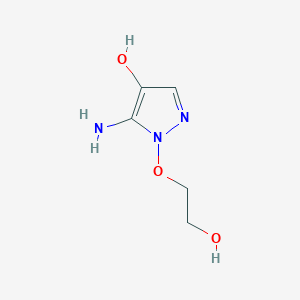
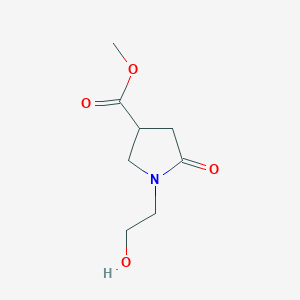

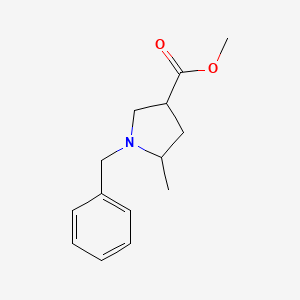
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)
